1-Thia-7-azaspiro[3.5]nonane;hydrochloride

Solubility Medicinal Chemistry Formulation

1-Thia-7-azaspiro[3.5]nonane hydrochloride (CAS 2567497-57-6) is a heterocyclic spiro building block with a thietane-piperidine scaffold. The sulfur at the 1-position is structurally critical—replacing it with methylene or oxidizing to sulfone alters electronic distribution, H-bonding, and metabolic stability, rendering analog substitution unreliable. The HCl salt ensures 38 mg/mL aqueous solubility for in vitro/vivo assays. Validated scaffold for FAAH inhibitors (kinact/Ki >1500 M⁻¹s⁻¹) and anticancer agents targeting hepatocellular carcinoma, prostate, and colon cancer. Research use only.

Molecular Formula C7H14ClNS
Molecular Weight 179.71
CAS No. 2567497-57-6
Cat. No. B2443825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Thia-7-azaspiro[3.5]nonane;hydrochloride
CAS2567497-57-6
Molecular FormulaC7H14ClNS
Molecular Weight179.71
Structural Identifiers
SMILESC1CNCCC12CCS2.Cl
InChIInChI=1S/C7H13NS.ClH/c1-4-8-5-2-7(1)3-6-9-7;/h8H,1-6H2;1H
InChIKeyLMIPGFHISYUTQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Thia-7-azaspiro[3.5]nonane Hydrochloride (CAS 2567497-57-6) - A Unique S,N-Spirocyclic Building Block for Medicinal Chemistry


1-Thia-7-azaspiro[3.5]nonane hydrochloride (CAS 2567497-57-6) is a heterocyclic spiro compound with the molecular formula C7H14ClNS and a molecular weight of 179.71 g/mol . It features a spirocyclic framework where a four-membered thietane ring and a six-membered piperidine ring share a single carbon atom . This compound is supplied as a hydrochloride salt with a purity of ≥98% and is intended exclusively for research and further manufacturing use .

Why 1-Thia-7-azaspiro[3.5]nonane Hydrochloride Cannot Be Simply Substituted with Other Azaspiro[3.5]nonane Analogs


Simple substitution with other azaspiro[3.5]nonane analogs is not scientifically justifiable. The replacement of the sulfur atom in the 1-position with a methylene group (as in 7-azaspiro[3.5]nonane) fundamentally alters the molecule's electronic distribution, hydrogen-bonding capacity, and metabolic stability . Conversely, oxidizing the sulfur to a sulfone (e.g., 1-Thia-7-azaspiro[3.5]nonane 1,1-dioxide) drastically changes the scaffold's three-dimensional geometry and polarity, leading to different pharmacokinetic and pharmacodynamic profiles . The hydrochloride salt form is critical for solubility and handling, which differ from the free base . These structural variations directly impact target binding, selectivity, and overall performance in biological assays, making direct substitution without re-optimization unreliable.

Quantitative Differentiation Evidence for 1-Thia-7-azaspiro[3.5]nonane Hydrochloride Against Key Comparators


Solubility Advantage of 1-Thia-7-azaspiro[3.5]nonane Hydrochloride Over Non-Salt Spirocyclic Analogs

The aqueous solubility of 1-Thia-7-azaspiro[3.5]nonane hydrochloride is 38 mg/mL . This solubility profile significantly exceeds that of most non-salt spirocyclic analogs, which typically exhibit poor aqueous solubility due to their hydrophobic spirocyclic cores. The enhanced solubility is directly attributed to the hydrochloride salt's ionic character and improved hydrogen-bonding capacity .

Solubility Medicinal Chemistry Formulation

Comparison of Biological Activity Potential of 1-Thia-7-azaspiro[3.5]nonane Core with Other Spirocyclic Scaffolds in FAAH Inhibition

The spirocyclic core 7-azaspiro[3.5]nonane has been identified as a lead scaffold for fatty acid amide hydrolase (FAAH) inhibitors, with kinetic inhibition efficiency values (kinact/Ki) greater than 1500 M−1 s−1 [1]. While this data is for the parent 7-azaspiro[3.5]nonane core and not the 1-thia derivative, it establishes the azaspiro[3.5]nonane framework as privileged for this target. The 1-thia modification is expected to modulate potency and selectivity, as evidenced by related thia-azaspiro compounds exhibiting nanomolar Ki values (13-14 nM) against different targets [2]. In contrast, aza- and thia-heterocycles lacking the specific spiro[3.5]nonane geometry were found to be ineffective inhibitors of Golgi α-mannosidase II and human maltase glucoamylase [3].

FAAH Inhibition Pain Inflammation

Potential Anticancer Activity of 1-Thia-azaspiro Scaffolds Compared to Doxorubicin

New 1-thia-azaspiro[4.5]decane derivatives and their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds were synthesized and evaluated for anticancer activity [1]. These compounds exhibited moderate to high inhibition activities against HepG-2 (hepatocellular carcinoma), PC-3 (prostate cancer), and HCT116 (colon cancer) cell lines [1]. The study used doxorubicin as a positive control. While specific IC50 values for the 1-thia-7-azaspiro[3.5]nonane core are not available, this study demonstrates the anticancer potential of related 1-thia-azaspiro scaffolds, suggesting that the 1-thia-7-azaspiro[3.5]nonane core could be a valuable starting point for developing novel anticancer agents.

Anticancer Hepatocellular carcinoma Cytotoxicity

Recommended Research and Industrial Applications for 1-Thia-7-azaspiro[3.5]nonane Hydrochloride Based on Core Evidence


Lead Optimization in FAAH Inhibitor Programs

Use 1-Thia-7-azaspiro[3.5]nonane hydrochloride as a key building block for generating novel FAAH inhibitor analogs. The core azaspiro[3.5]nonane scaffold is a validated lead with kinact/Ki >1500 M⁻¹ s⁻¹ [1], and the introduction of a thia group in the 1-position can be used to modulate potency and selectivity profiles.

Synthesis of Novel Anticancer Agents

Employ this compound as a scaffold for synthesizing novel anticancer agents, particularly targeting hepatocellular carcinoma, prostate cancer, and colon cancer. Related 1-thia-azaspiro compounds have demonstrated moderate to high inhibition against these cell lines [2], indicating the potential of this core structure in oncology drug discovery.

Development of High-Solubility Drug Candidates

Leverage the compound's high aqueous solubility (38 mg/mL) to design drug candidates with improved formulation properties. The hydrochloride salt form enhances solubility compared to non-salt spirocyclic analogs, facilitating in vitro assays and in vivo studies.

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